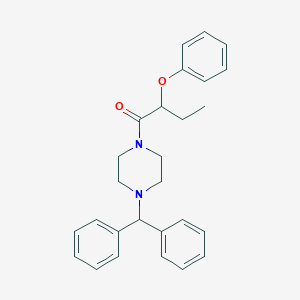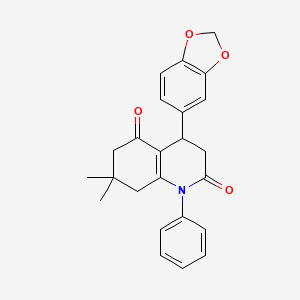![molecular formula C37H15N7O13 B6017593 2-[4-[5-(6,7-Dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1,3-benzoxazol-2-yl]phenyl]-6,7-dinitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B6017593.png)
2-[4-[5-(6,7-Dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1,3-benzoxazol-2-yl]phenyl]-6,7-dinitrobenzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-[5-(6,7-Dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1,3-benzoxazol-2-yl]phenyl]-6,7-dinitrobenzo[de]isoquinoline-1,3-dione” is a complex organic compound characterized by multiple nitro groups and fused aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-[4-[5-(6,7-Dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1,3-benzoxazol-2-yl]phenyl]-6,7-dinitrobenzo[de]isoquinoline-1,3-dione” likely involves multi-step organic synthesis techniques. Key steps may include:
Formation of the benzoxazole ring: This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative.
Nitration: Introduction of nitro groups using nitrating agents such as nitric acid and sulfuric acid.
Cyclization: Formation of the isoquinoline and dioxobenzoisoquinoline rings through cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Amines: From reduction of nitro groups.
Substituted aromatics: From substitution reactions.
科学的研究の応用
Chemistry
Synthesis of novel materials: The compound’s unique structure may be used to create new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine
Drug development: Investigation of biological activity for potential therapeutic applications.
Biochemical research: Study of interactions with biological molecules.
Industry
Dyes and pigments: Use in the synthesis of dyes due to the presence of nitro groups and aromatic rings.
Polymers: Incorporation into polymer structures to modify properties.
作用機序
The mechanism of action for this compound would depend on its specific application. For example:
Biological activity: Interaction with enzymes or receptors, potentially inhibiting or activating biological pathways.
Catalysis: Acting as a catalyst by providing an active site for chemical reactions.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties.
Nitrobenzene: A simpler nitroaromatic compound used in the synthesis of aniline.
Uniqueness
Structural complexity: The compound’s multiple fused rings and nitro groups make it unique compared to simpler nitroaromatics.
Its complex structure may offer unique properties for specific applications in materials science and pharmaceuticals.
特性
IUPAC Name |
2-[4-[5-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1,3-benzoxazol-2-yl]phenyl]-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H15N7O13/c45-34-19-6-10-24(41(49)50)31-25(42(51)52)11-7-20(29(19)31)35(46)39(34)17-3-1-16(2-4-17)33-38-23-15-18(5-14-28(23)57-33)40-36(47)21-8-12-26(43(53)54)32-27(44(55)56)13-9-22(30(21)32)37(40)48/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSDCGKVVPAMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N4C(=O)C5=C6C(=CC=C(C6=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C4=O)N7C(=O)C8=C9C(=CC=C(C9=C(C=C8)[N+](=O)[O-])[N+](=O)[O-])C7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H15N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6017511.png)
![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6017532.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6017534.png)
![2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE](/img/structure/B6017542.png)
![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B6017550.png)
![N-cyclohexyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6017558.png)
![3-chloro-N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017565.png)

![7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6017598.png)
![5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide](/img/structure/B6017599.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6017607.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6017614.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)

